Terbutaline Impurity B

Description

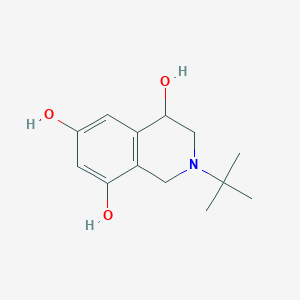

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-3,4-dihydro-1H-isoquinoline-4,6,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)14-6-10-9(12(17)7-14)4-8(15)5-11(10)16/h4-5,12,15-17H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKYGSKCDUZPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(C2=C(C1)C(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Formation Pathways and Degradation Mechanisms

Inherent Chemical Instability of Terbutaline (B1683087) Leading to Impurity B Formation

Terbutaline, a synthetic β2-adrenoceptor agonist, is susceptible to degradation under various conditions, leading to the formation of impurities. Terbutaline Impurity B, chemically known as 1-(3,5-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone, is a significant degradation product. smolecule.com The stability of Terbutaline Sulfate (B86663) is influenced by factors such as pH, heat, and light. medcentral.com It is stable in solutions with a pH ranging from 1 to 7 but is sensitive to excessive heat and light. medcentral.compharmacytimes.com The discoloration of aqueous solutions of Terbutaline Sulfate is often an indication of oxidation. researchgate.net

Forced degradation studies have shown that Terbutaline Sulfate degrades significantly under hydrolytic (acidic and basic) and oxidative conditions. researchgate.net It is, however, stable when exposed to light and dry heat in its solid state. researchgate.net

Oxidative Degradation Pathways of Terbutaline Sulfate

Oxidative conditions are a primary contributor to the degradation of Terbutaline Sulfate and the subsequent formation of impurities. smolecule.comresearchgate.net The oxidation process is enhanced by low pH and the presence of trace metals. researchgate.net The hydroxyl groups on the aromatic ring of Terbutaline are particularly susceptible to oxidation, which can lead to the formation of various degradation products, including 3,5-dihydroxybenzoic acid and 3,5-dihydroxybenzaldehyde. smolecule.comresearchgate.netnih.gov

Studies have shown that functional groups with labile hydrogen, such as the benzylic carbon in the Terbutaline structure, are prone to oxidation, which can result in the formation of hydroperoxides, hydroxides, or ketones. researchgate.net The oxidation of Terbutaline can be initiated by various oxidizing agents, including iron (III). jmchemsci.comjmchemsci.com In the presence of Fe(III), Terbutaline undergoes oxidation, and the resulting Fe(II) can be chelated to form colored complexes, a reaction that has been utilized in spectrophotometric determination methods. jmchemsci.comjmchemsci.com

The proposed mechanism for oxidative degradation involves the oxidation of the phenolic hydroxyl groups. nih.gov The resorcinol (B1680541) moiety in Terbutaline's structure can lead to the formation of more complex polyphenolic products upon oxidation. nih.gov

Hydrolytic Degradation Pathways of Terbutaline Sulfate

Terbutaline Sulfate is susceptible to degradation under hydrolytic conditions, particularly in both acidic and alkaline environments. researchgate.net Forced degradation studies have demonstrated significant degradation of the drug under these conditions, leading to the formation of several degradation products. researchgate.net While stable in a pH range of 1-7, extreme pH conditions can accelerate its breakdown. medcentral.compharmacytimes.com

In alkaline conditions, Terbutaline undergoes degradation, and the pathways have been investigated to identify the resulting products. researchgate.netresearchgate.net Similarly, acidic hydrolysis also contributes to the degradation of Terbutaline. researchgate.net

Photolytic Degradation Mechanisms of Terbutaline Sulfate

While Terbutaline Sulfate is generally stable to light in its solid form, it can undergo photolytic degradation under certain conditions, especially in solution. researchgate.netresearchgate.net Exposure to UV radiation can induce degradation. ijcpa.in Studies have been conducted to evaluate the photostability of Terbutaline and have identified degradation products formed under photolytic stress. researchgate.netresearchgate.net The drug is sensitive to light, and it is recommended to store it protected from light. medcentral.compharmacytimes.com

Thermal Degradation Studies Affecting Terbutaline Stability

Terbutaline Sulfate is sensitive to excessive heat. medcentral.com While it is stable under normal storage temperatures, elevated temperatures can lead to degradation. medcentral.comresearchgate.net Thermal degradation studies have been performed by exposing the drug to dry heat. ijcpa.in One study showed that exposing pure Terbutaline Sulfate to dry heat at 80°C for 4 hours resulted in degradation. ijcpa.in Another study indicated that the drug remained stable under thermal and oxidative stress conditions. mdpi.com The stability of Terbutaline in solution is also concentration-dependent, affecting its thermal diffusivity. researchgate.netresearchgate.net

Interaction-Induced Formation Mechanisms in Pharmaceutical Formulations

The stability of a drug substance can be compromised by interactions with pharmaceutical excipients. google.com These interactions can accelerate degradation and lead to the formation of impurities. google.com

Influence of Pharmaceutical Excipients on Impurity B Generation

The interaction between Terbutaline Sulfate and multiple pharmaceutical excipients can lead to the formation of this compound. google.com While binary mixtures of Terbutaline Sulfate with a single excipient did not show significant degradation, the presence of multiple excipients was found to generate detectable levels of Impurity B. google.com This suggests that the interaction of the drug with a combination of excipients, such as fillers, binders, and lubricants, is a key factor in this degradation pathway. google.com

Even the use of antioxidants like butylated hydroxytoluene (BHT) or sodium metabisulphite did not completely prevent the formation of this impurity when multiple excipients were present. google.com To mitigate this, a formulation strategy involving the coating of Terbutaline Sulfate with a single excipient, such as lactose (B1674315) monohydrate, has been proposed to reduce its contact with other excipients. google.com

Studies on extemporaneously compounded oral liquids have also provided insights. A suspension made from crushed tablets, which contain various excipients, was found to be more stable than a solution prepared from the pure drug powder. nih.govoup.com This could be due to the drug in the suspension being less available for degradation or the tablet excipients having a retarding effect on degradation. oup.com

The Maillard reaction between Terbutaline and reducing sugars like lactose, a common excipient, can also lead to the formation of impurities. nih.gov

Impact of Environmental Factors on Impurity B Formation

The formation of this compound can be significantly influenced by several environmental factors, including pH, light, and air (oxygen).

pH: The rate of degradation of terbutaline and the subsequent formation of impurities are pH-dependent. Studies have shown that the photodegradation of terbutaline increases with rising pH, suggesting that the phenolic moiety of the terbutaline molecule is more susceptible to reaction with singlet oxygen at higher pH levels. researchgate.net Alkaline conditions, in particular, have been identified as a factor in the degradation of terbutaline, which can lead to the formation of various degradation products, including Impurity B. smolecule.comresearchgate.net

Light: Exposure to light, especially under alkaline conditions, can promote the degradation of terbutaline sulfate. researchgate.net Photolytic degradation pathways have been proposed, indicating that light energy can initiate or accelerate the chemical reactions that result in the formation of impurities. researchgate.net The interaction with singlet oxygen, a reactive species often generated in the presence of light, is a suggested mechanism for the photodegradation of terbutaline in aqueous environments. researchgate.netresearchgate.net

Air (Oxidation): Terbutaline sulfate is highly susceptible to degradation through oxidation. smolecule.comresearchgate.net The presence of oxygen can lead to the oxidation of the hydroxyl groups on the aromatic ring of the terbutaline molecule. smolecule.com This oxidative stress is a key factor in the formation of degradation products. smolecule.com Discoloration of aqueous solutions of terbutaline sulfate is often a visual indicator of oxidation, a process that is enhanced by low pH and the presence of trace metals in the presence of oxygen. researchgate.net

| Factor | Impact on this compound Formation | Research Findings |

| pH | Increased degradation of terbutaline at higher pH. | The pseudo-first-order rate constants for the photodegradation of terbutaline increase with increasing pH. researchgate.net Alkaline conditions contribute to hydrolytic and photolytic degradation. researchgate.net |

| Light | Promotes photolytic degradation. | Terbutaline sulfate is susceptible to alkaline photolytic conditions. researchgate.net Singlet oxygen is a key factor in the photodegradation in natural waters. researchgate.netresearchgate.net |

| Air (Oxidation) | Leads to oxidative degradation. | Terbutaline sulfate is highly susceptible to oxidation, leading to various degradation products. smolecule.comresearchgate.net Oxidation of hydroxyl groups on the aromatic ring is a primary degradation pathway. smolecule.com |

Process-Related Impurity Formation during Terbutaline Synthesis

The manufacturing process of terbutaline is a significant source of Impurity B formation. The specific chemical reactions, intermediates, and side reactions inherent in the synthesis can lead to the generation of this and other impurities.

Chemical Reaction Pathways Leading to Impurity B during Manufacturing Processes

This compound can be formed during the synthesis of terbutaline itself. One of the described synthetic routes for terbutaline involves the bromination of 3,5-dihydroxyacetophenone followed by a series of reactions including substitution, cyclization, hydrolysis, and reduction. smolecule.comgoogle.com A key intermediate in some synthetic pathways is 2-bromo-1-(3,5-dihydroxyphenyl)ethanone. Deviations from the intended reaction pathway or incomplete reactions can lead to the formation of impurities. For instance, the Maillard reaction, a chemical reaction between amino acids and reducing sugars, has been reported to occur between secondary amines like terbutaline and lactose, a common excipient, under certain conditions. nih.gov While not a direct synthesis pathway for Impurity B, it highlights how interactions between the drug substance and other components can lead to degradation products.

Identification of Specific Synthetic Intermediates and Side Reactions Contributing to Impurity B

The synthesis of terbutaline involves several key intermediates that can potentially contribute to the formation of Impurity B. One such intermediate is 3,5-dibenzyloxyacetophenone, which is brominated in one of the initial steps of a common synthetic route. google.com Another critical starting material is 1-(3,5-dihydroxyphenyl)ethanone.

Synthetic Methodologies for Terbutaline Impurity B Reference Standards

Laboratory-Scale Synthesis Approaches for Impurity B

The laboratory-scale synthesis of Terbutaline (B1683087) Impurity B is a multi-step process that commences with a readily available starting material. A notable method involves a five-step reaction sequence starting from p-2-bromo-3',5'-dihydroxy acetophenone (B1666503). nih.gov This approach is advantageous due to its straightforward reaction process and the accessibility of the initial raw materials, achieving a total yield of over 50%. nih.gov

The general synthetic scheme can be summarized as follows:

Esterification: The initial step involves the protection of the hydroxyl groups of the starting acetophenone to prevent unwanted side reactions in subsequent steps.

Substitution: This is followed by a substitution reaction, which sets the stage for the formation of the isoquinoline (B145761) core.

Cyclization: The substituted intermediate then undergoes an intramolecular cyclization to form the characteristic dihydroisoquinoline ring structure of Terbutaline Impurity B.

Hydrolysis: After the formation of the core structure, the protecting groups are removed via hydrolysis to reveal the hydroxyl groups.

Reduction: The final step involves a reduction to yield the target molecule, 2-tert-butyl-3,4-dihydro-1H-isoquinoline-4,6,8-triol. nih.gov

This synthetic route is characterized by its mild reaction conditions and the high purity of the final product, making it highly suitable for producing the reference standards required for pharmaceutical quality assurance. nih.gov

Chemical Transformation Routes Involving Bromination and Condensation Reactions in Impurity B Synthesis

The synthesis of this compound heavily relies on key chemical transformations, including bromination and condensation reactions, to construct the target molecule. While direct synthesis details are proprietary, analogous reactions in the synthesis of the parent drug, Terbutaline, provide a clear framework for these transformations.

Bromination: The synthesis often initiates with the bromination of a substituted acetophenone, such as 3,5-dihydroxyacetophenone or its protected form, 3,5-dibenzyloxyacetophenone. synzeal.comgoogle.com This electrophilic substitution reaction typically occurs at the alpha-carbon to the carbonyl group, introducing a bromine atom that serves as a good leaving group for the subsequent condensation step. Reagents like dibromohydantoin, often in the presence of an acid catalyst, are utilized for this purpose, offering an environmentally conscious approach. synzeal.com

Condensation: The subsequent condensation reaction involves the reaction of the brominated intermediate with a tert-butylamine (B42293) derivative. In a related synthesis of a terbutaline intermediate, 2-(N-benzyl-tert-butylamino)-1-(3,5-dibenzyloxyphenyl)ethanone bisulfate is formed through such a condensation. synzeal.com This step is crucial as it introduces the tert-butylamino side chain, a key structural feature of Terbutaline and its impurities. The reaction conditions for this nucleophilic substitution are carefully controlled to ensure high yields and minimize side products.

Strategic Application of Protective Groups and Reduction Steps in Impurity B Synthesis Research

The strategic use of protective groups is fundamental in the synthesis of polyfunctional molecules like this compound to ensure regioselectivity and prevent undesirable side reactions. The phenolic hydroxyl groups are particularly susceptible to oxidation and other reactions, necessitating their protection during the synthetic sequence.

Protective Groups: Benzyl (B1604629) groups are commonly employed to protect the hydroxyl groups of the starting phenolic acetophenone. synzeal.comgoogle.com This is achieved by reacting the starting material with a benzyl halide in the presence of a base. The resulting benzyl ethers are stable under the conditions of subsequent bromination and condensation reactions. Another strategy involves the use of acetyl groups for hydroxyl protection. venkatasailifesciences.com The choice of protective group is critical and is dictated by its stability to the reaction conditions of the subsequent steps and the ease of its removal in the final stages of the synthesis.

Advanced Analytical Characterization and Quantification Techniques

Chromatographic Separation Methodologies for Impurity B

The effective separation of Terbutaline (B1683087) Impurity B from the active pharmaceutical ingredient (API) and other related substances is crucial for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the cornerstone techniques for this purpose.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development of a robust HPLC method for the analysis of Terbutaline and its impurities involves a systematic approach to optimize chromatographic parameters to achieve adequate separation. Stability-indicating HPLC methods are particularly important as they can resolve the drug substance from its degradation products and process-related impurities.

Several studies have detailed the development and validation of HPLC methods for Terbutaline and its related compounds. For instance, a common approach involves reversed-phase chromatography using a C18 column. The mobile phase composition is a critical factor, often consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. For example, one method utilizes a mobile phase of 15mM ammonium (B1175870) acetate (B1210297) and methanol in a 70:30 v/v ratio, with detection at 220 nm japsonline.com. Another established method employs a buffer solution of sodium hexanesulfonate in ammonium formate (B1220265) with methanol, detecting the impurity at 276 nm magtechjournal.com.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For a related impurity, linearity might be established over a concentration range from the reporting threshold to 120% of the specification limit.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, spiking the impurity into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.

Below is a table summarizing typical parameters for a validated HPLC method for Terbutaline impurities.

| Parameter | Typical Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Buffered Methanol/Acetonitrile mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 276 nm |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% |

Application of Ultra-High Performance Liquid Chromatography (UHPLC) for Impurity B

UHPLC systems, which utilize columns with sub-2 µm particle sizes, offer significant advantages over traditional HPLC for impurity analysis. These benefits include higher resolution, increased sensitivity, and faster analysis times. The principles of method development for UHPLC are similar to HPLC, but with consideration for the higher pressures and smaller system volumes.

For the analysis of Terbutaline and its impurities, a UHPLC-based method can provide superior separation efficiency, which is particularly beneficial for resolving closely eluting impurities. A rapid UHPLC method coupled with mass spectrometry has been developed for the identification of degradation products and process impurities of Terbutaline sulfate (B86663) researchgate.net. This approach allows for the sensitive detection and characterization of impurities, including those present at very low levels.

Methodological Approaches for Resolution of Terbutaline Impurity B from Related Substances

Achieving baseline resolution between Terbutaline, Impurity B, and other potential impurities is the primary goal of chromatographic method development. This is influenced by several factors:

Column Chemistry: While C18 is a common choice, other stationary phases such as C8 or phenyl columns can offer different selectivity and may be more suitable for resolving specific impurity profiles.

Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Terbutaline and its impurities. Optimization of pH is critical for achieving the desired separation.

Organic Modifier: The choice and proportion of the organic solvent (methanol or acetonitrile) affect the retention times and selectivity of the separation.

Gradient Elution: For complex impurity profiles, a gradient elution, where the mobile phase composition is changed over time, can be employed to achieve better resolution of all components within a reasonable run time.

Hyphenated Mass Spectrometry for Structural Elucidation and Quantification

While chromatography provides separation and quantification, mass spectrometry (MS) is an indispensable tool for the structural elucidation of impurities. The coupling of liquid chromatography with mass spectrometry (LC-MS) allows for the determination of the molecular weight and fragmentation patterns of impurities as they elute from the chromatographic column.

Principles and Applications of Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS)

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a powerful technique for the identification and characterization of unknown compounds. It combines a quadrupole mass analyzer, which can be used to select a specific precursor ion, with a time-of-flight mass analyzer, which provides high-resolution and accurate mass measurements of both precursor and product ions.

The key advantages of Q-TOF-MS/MS in impurity analysis include:

High Mass Accuracy: The ability to measure mass-to-charge ratios (m/z) with high precision allows for the confident determination of elemental compositions of the parent molecule and its fragments.

High Resolution: The ability to distinguish between ions with very similar m/z values is crucial for separating the impurity of interest from co-eluting species.

MS/MS Capability: By isolating a precursor ion in the quadrupole and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum (MS/MS) is generated. This provides valuable structural information.

Accurate mass Q-TOF LC-MS/MS has been successfully used to identify unknown impurities in Terbutaline sulfate, demonstrating its utility in comprehensive impurity profiling researchgate.net.

Elucidation of Impurity B Structure via Fragmentation Pattern Analysis

The fragmentation pattern of a molecule in an MS/MS experiment is unique and serves as a fingerprint for its structure. For this compound (C₁₃H₁₉NO₃, molecular weight 237.3 g/mol ), the first step in structural elucidation is to obtain its accurate mass to confirm its elemental composition.

The table below provides predicted mass spectrometric data for this compound.

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 238.14377 |

| [M+Na]⁺ | 260.12571 |

| [M-H]⁻ | 236.12921 |

| [M+NH₄]⁺ | 255.17031 |

| [M+K]⁺ | 276.09965 |

Data sourced from PubChemLite uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of chemical compounds, including pharmaceutical impurities like this compound. Its ability to provide detailed information about the atomic arrangement within a molecule makes it indispensable for confirming the identity of impurities that may arise during the synthesis or degradation of active pharmaceutical ingredients.

Proton (¹H) NMR spectroscopy is a powerful first step in structural analysis, offering insights into the number of different types of protons in a molecule and their respective electronic environments. In the characterization of terbutaline-related impurities, ¹H NMR can differentiate between the protons of the aromatic ring, the aliphatic chain, and the tert-butyl group. researchgate.netresearchgate.net The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are meticulously analyzed to piece together the molecular structure.

For instance, in a study identifying a process-related impurity of terbutaline, ¹H NMR was crucial. researchgate.net The analysis of the spectrum allowed for the assignment of each proton, confirming the arrangement of substituents on the aromatic ring and the structure of the side chain, ultimately leading to the identification of the impurity. researchgate.net The differentiation of enantiomers can also be achieved using ¹H NMR by forming diastereomeric complexes, which leads to distinct signals for the enantiomeric protons. nih.gov

Table 1: Illustrative ¹H NMR Spectral Data for a Terbutaline-Related Impurity

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.1 - 6.3 | Multiplet | 2H | Aromatic Protons |

| 4.5 - 4.7 | Triplet | 1H | Methine Proton (-CH) |

| 2.7 - 2.9 | Multiplet | 2H | Methylene (B1212753) Protons (-CH₂) |

| 1.2 - 1.4 | Singlet | 9H | tert-Butyl Protons (-C(CH₃)₃) |

Note: This table is illustrative and based on typical chemical shifts for the structural motifs found in terbutaline and its impurities.

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound will typically produce a distinct signal, allowing for a carbon count and providing clues about the functional groups present. researchgate.net Although less sensitive than ¹H NMR, techniques like broadband decoupling simplify the spectrum to a series of singlets, where the chemical shift of each signal is indicative of the carbon's chemical environment (e.g., aromatic, aliphatic, carbonyl). libretexts.org In the structural confirmation of terbutaline impurities, ¹³C NMR is used to verify the number and types of carbon atoms suggested by mass spectrometry and ¹H NMR data. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for a Terbutaline-Related Impurity

| Chemical Shift (δ) ppm | Carbon Type |

|---|---|

| 155 - 160 | Aromatic (C-OH) |

| 110 - 130 | Aromatic (C-H, C-C) |

| 65 - 75 | Methine (CH-OH) |

| 50 - 60 | Quaternary (C-N) |

| 40 - 50 | Methylene (-CH₂-) |

| 25 - 30 | Methyl (tert-Butyl) |

Note: This table is representative and based on expected chemical shifts for the carbon environments in terbutaline-related structures.

Advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are instrumental in assigning carbon signals definitively. libretexts.orgcolumbia.edu The DEPT experiment distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orgnanalysis.com

DEPT is typically run in three modes:

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) with a positive phase.

DEPT-90: Shows only CH (methine) carbons with a positive phase. nanalysis.com

DEPT-135: Shows CH and CH₃ carbons with a positive phase and CH₂ carbons with a negative (inverted) phase. columbia.edunanalysis.com

By comparing these spectra with the standard ¹³C NMR spectrum, researchers can unambiguously assign each carbon signal, which is a critical step in confirming the proposed structure of an impurity like this compound. researchgate.net This technique provides a level of certainty that is often required for the definitive characterization of unknown compounds found in pharmaceutical substances. libretexts.org

General Spectroscopic Techniques for Comprehensive Characterization

A comprehensive characterization of this compound relies on a combination of spectroscopic techniques. While NMR provides the detailed structural framework, other methods offer complementary information. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the impurity and provides fragmentation patterns that help in elucidating the structure. researchgate.netresearchgate.net Techniques like accurate mass Q-TOF LC-MS/MS can provide high-resolution mass data, further confirming the elemental composition. researchgate.net Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups, such as hydroxyl (-OH) and amine (-NH) groups, which are characteristic of the terbutaline structure.

Method Validation and International Conference on Harmonisation (ICH) Guidelines Compliance

The analytical methods used to detect and quantify this compound must be validated to ensure they are reliable, accurate, and fit for their intended purpose. synzeal.com This validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the more recent Q2(R2) guidelines. ich.orgich.org The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose. ich.org Validation encompasses several key parameters, including accuracy, precision, specificity, linearity, range, and robustness. ich.orgnih.gov

Specificity is a critical validation parameter that demonstrates the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. fda.gov For an impurity test, the method must be able to separate and distinguish this compound from the active pharmaceutical ingredient (terbutaline) and all other known impurities. europa.eu

This is typically demonstrated by:

Spiking Studies: A sample of the drug substance or product is spiked with known amounts of Impurity B and other related substances. The method must show adequate separation of all components, often demonstrated with representative chromatograms showing baseline resolution between peaks. europa.eu

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products. The analytical method must be able to separate Impurity B from these newly formed compounds.

Use of Orthogonal Procedures: If impurity standards are not available, specificity can be shown by comparing the results to a second, well-characterized analytical procedure that relies on a different scientific principle (e.g., comparing an HPLC method with a capillary electrophoresis method). ich.orgeuropa.eu

The selectivity of the method ensures that the signal measured is only due to the compound of interest, without interference from other substances in the sample. fda.gov A highly selective and specific method is essential for the accurate quantification of impurities and for ensuring the quality and safety of the final pharmaceutical product.

Determination of Linearity, Range, and Accuracy for Impurity B Quantification

Method validation for the quantification of this compound involves establishing the linearity, range, and accuracy of the analytical procedure. These parameters collectively ensure that the method provides results that are directly proportional to the concentration of the impurity and are close to the true value.

Linearity and Range The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range europa.eu. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity europa.eufda.gov. For impurity quantification, the range is typically set from the limit of quantitation (LOQ) to 120% of the specification limit.

In the analysis of Terbutaline and its related substances, a high-performance liquid chromatography (HPLC) method demonstrated excellent linearity for a key impurity. The analysis was conducted over a concentration range of 0.10 to 20.0 µg/mL, yielding a correlation coefficient (r) of 0.9999, which indicates a strong linear relationship between the concentration and the analytical response researchgate.netresearchgate.net.

Table 1: Linearity and Range Data for a Terbutaline Impurity

| Parameter | Result | Source |

|---|---|---|

| Linearity Range | 0.10 - 20.0 µg/mL | researchgate.net |

| Correlation Coefficient (r) | 0.9999 | researchgate.netresearchgate.net |

Accuracy Accuracy, sometimes referred to as trueness, expresses the closeness of agreement between a measured value and a value that is accepted as a conventional true value or an accepted reference value europa.eu. It is typically assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix ikev.org. For a newly identified process-related impurity in Terbutaline, the accuracy of the HPLC method was established, with recovery values falling within the range of 80.43% to 101.96% researchgate.net. The accuracy of an assay method is often evaluated in triplicate at three different concentration levels nih.gov.

Table 2: Accuracy (Recovery) Data for a Terbutaline Impurity

| Parameter | Result | Source |

|---|---|---|

| Recovery Range | 80.43% - 101.96% | researchgate.net |

Evaluation of Precision (Repeatability and Intermediate Precision)

The precision of an analytical method describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions fda.gov. It is a measure of the method's random error and is typically evaluated at two levels: repeatability and intermediate precision fda.gov.

Repeatability Repeatability, or intra-day precision, assesses the precision of the method over a short interval of time with the same analyst and equipment ikev.org. It is often determined by performing a minimum of six determinations at 100% of the test concentration or nine determinations over the specified range ikev.org.

Intermediate Precision Intermediate precision, or inter-day precision, expresses the variations within a single laboratory, reflecting factors such as different days, different analysts, or different equipment fda.gov.

For a process-related impurity of Terbutaline, a validation study reported the repeatability (intraday precision) and intermediate precision (interday precision) as a percentage of the relative standard deviation (%RSD). The results demonstrated the method's reliability.

Table 3: Precision Data for a Terbutaline Impurity

| Precision Level | Parameter | Result (%RSD) | Source |

|---|---|---|---|

| Repeatability | Intraday Precision | 2.0% | researchgate.net |

| Intermediate Precision | Interday Precision | 3.18% | researchgate.net |

| Overall Precision | 2.36% | researchgate.net |

Establishment of Detection and Quantitation Limits for Impurity B

Determining the limits of detection and quantitation is crucial for impurity analysis, as it defines the lowest concentrations of an analyte that the method can reliably distinguish from background noise.

Limit of Detection (LOD) The limit of detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value fda.gov. It is commonly determined based on the signal-to-noise ratio, which is typically set at 3:1 juniperpublishers.com.

Limit of Quantitation (LOQ) The limit of quantitation is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy juniperpublishers.com. The LOQ is the parameter that defines the lower end of the working range for a quantitative impurity test. A typical signal-to-noise ratio for estimating the LOQ is 10:1 juniperpublishers.com.

For a known degradation product of Terbutaline, the LOD and LOQ were established as part of an HPLC method validation researchgate.netnih.gov.

Table 4: Detection and Quantitation Limits for a Terbutaline Impurity

| Parameter | Definition | Result | Source |

|---|---|---|---|

| Limit of Detection (LOD) | Lowest amount detectable (Signal-to-Noise Ratio ≈ 3:1) | 0.03 µg/mL | researchgate.net |

| Limit of Quantitation (LOQ) | Lowest amount quantifiable with precision & accuracy (Signal-to-Noise Ratio ≈ 10:1) | 0.10 µg/mL | researchgate.net |

Impurity Profiling and Control Strategies in Pharmaceutical Development and Manufacturing

Comprehensive Impurity Profiling Approaches for Terbutaline (B1683087) Formulations

A thorough understanding of the impurity profile of a drug substance is the foundation for effective control. For terbutaline formulations, this involves the identification and quantification of all potential impurities, including Terbutaline Impurity B. Advanced analytical techniques are employed to achieve a comprehensive profile.

High-performance liquid chromatography (HPLC) is a primary tool for separating and quantifying impurities in terbutaline. researchgate.netnih.gov An HPLC method developed for the determination of terbutaline sulfate (B86663) and its potential degradation products utilized a Hypersil 100 C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and glacial acetic acid, with UV detection at 270 nm. researchgate.netnih.gov This method proved to be specific and stability-indicating for identifying impurities. researchgate.netnih.gov

For more detailed structural elucidation, techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) are invaluable. researchgate.netresearchgate.net This method has been successfully used to identify and characterize degradation products and process impurities of terbutaline sulfate, including a total of 17 compounds in one study. researchgate.net

Key findings from impurity profiling studies include:

Identification of known impurities listed in pharmacopeias, such as Terbutaline Impurity A, B, C, and D in the European Pharmacopoeia. researchgate.net

Discovery of novel, previously uncharacterized process-related impurities. researchgate.netresearchgate.net

Determination of the relative levels of different impurities in various batches of the drug substance.

Table 1: Analytical Techniques for Terbutaline Impurity Profiling

| Technique | Purpose | Key Advantages |

|---|---|---|

| HPLC-UV | Quantification of known impurities | Robust, reproducible, and widely available |

| UHPLC-Q-TOF-MS/MS | Identification and structural elucidation of unknown impurities | High sensitivity and specificity, provides mass information |

| Preparative HPLC | Isolation of impurities for further characterization | Allows for collection of pure impurity standards |

| NMR Spectroscopy | Definitive structural confirmation of isolated impurities | Provides detailed structural information |

Process Optimization Strategies to Mitigate Impurity B Formation during Synthesis and Formulation

Once the impurity profile is established, the focus shifts to controlling and minimizing the formation of these impurities. For this compound, this involves a detailed examination of both the synthesis process of the active pharmaceutical ingredient (API) and the formulation of the final drug product.

Synthesis Process Optimization:

Studies have shown that the synthesis route of terbutaline can be optimized to reduce impurity formation. doaj.org Key parameters that can be controlled include:

Raw Material Quality: Ensuring the purity of starting materials and reagents is crucial to prevent the introduction of impurities that can react to form Impurity B.

Reaction Conditions: Temperature, pressure, reaction time, and the choice of solvents and catalysts can all influence the formation of byproducts. doaj.org For example, optimizing the conditions for the condensation and catalytic hydrodebenzylation steps in terbutaline synthesis has been shown to improve yield and purity. doaj.org

Purification Steps: Implementing efficient purification methods, such as recrystallization or chromatography, at various stages of the synthesis can effectively remove Impurity B and other related substances.

Formulation Process Optimization:

Interactions between the drug substance and excipients during the formulation process can also lead to the formation of degradation products. It has been observed that terbutaline sulfate can degrade to Impurity B when it interacts with multiple excipients simultaneously. google.com

A key strategy to mitigate this is to first mix the terbutaline sulfate with a single excipient to create a protective coating or internal phase before blending with other excipients. google.com This reduces the direct contact between the drug and multiple other components, thereby minimizing degradation. google.com The residual moisture content of the granulate is another critical parameter to control, with a preferred range of 0.4% to 2.0% by weight. google.com

Development and Implementation of Analytical Control Measures for Impurity B

Robust analytical methods are essential for the routine monitoring and control of this compound in both the drug substance and the final product. These methods must be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, and reliable. japsonline.comrjptonline.org

A validated HPLC method is typically the cornerstone of analytical control. researchgate.netmagtechjournal.com Such a method should be capable of separating Impurity B from the main terbutaline peak and other potential impurities. researchgate.net The method's specificity is demonstrated by showing that there is no interference from other components in the sample matrix.

Key validation parameters for an analytical method for Impurity B include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.netnih.gov

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been explored for the quantitative analysis of terbutaline, offering high sensitivity and selectivity. nih.gov

Forced Degradation Studies and Stability Indicating Methods for Impurity B Assessment

Forced degradation studies, also known as stress testing, are a critical component of pharmaceutical development as mandated by ICH guidelines. dphen1.commedcraveonline.com These studies involve subjecting the drug substance and drug product to harsh conditions, such as heat, humidity, light, acid and base hydrolysis, and oxidation, to accelerate the degradation process. researchgate.netpharmaguideline.com The primary goals of forced degradation studies are to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule. dphen1.commedcraveonline.com

For terbutaline, forced degradation studies have revealed that it is particularly susceptible to degradation under oxidative and alkaline hydrolytic conditions. researchgate.net These studies are instrumental in generating degradation products, including Impurity B, which are then used to develop and validate stability-indicating analytical methods. researchgate.netresearchgate.net

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient in the presence of its degradation products, process impurities, and excipients. chromatographyonline.comajpaonline.com The development of a robust SIM is essential for monitoring the stability of terbutaline formulations over their shelf life.

Typical conditions for forced degradation studies of terbutaline include:

Acid Hydrolysis: Treatment with hydrochloric acid. pharmaguideline.com

Base Hydrolysis: Treatment with sodium hydroxide. pharmaguideline.com

Oxidative Degradation: Treatment with hydrogen peroxide. researchgate.net

Thermal Degradation: Exposure to high temperatures. pharmaguideline.com

Photolytic Degradation: Exposure to UV and visible light. researchgate.net

The results from these studies provide valuable information for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf life for the drug product.

Table 2: Summary of Forced Degradation Conditions and Observations for Terbutaline

| Stress Condition | Typical Reagent/Condition | Observed Degradation of Terbutaline |

|---|---|---|

| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Significant degradation observed researchgate.net |

| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Significant degradation observed researchgate.net |

| Oxidation | Hydrogen Peroxide | Highly susceptible to degradation researchgate.net |

| Thermal | 50-80°C | Generally stable researchgate.netpharmaguideline.com |

| Photolysis | UV/Visible light exposure | Degradation observed, especially under alkaline conditions researchgate.net |

Regulatory Framework and Pharmacopoeial Compliance

Pharmacopoeial Monograph Requirements for Terbutaline (B1683087) Impurity B

Pharmacopoeias provide legally binding standards for the quality of medicines. The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have specific monographs for Terbutaline Sulphate that outline the requirements for controlling its impurities, including Impurity B.

European Pharmacopoeia (Ph. Eur.): The European Pharmacopoeia lists "Terbutaline impurity B" as a specified impurity in the monograph for Terbutaline Sulphate (0690). edqm.eu The chemical name for this impurity according to the Ph. Eur. is (4RS)-2-tert-butyl-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol. synzeal.com The monograph details the analytical procedures, typically using High-Performance Liquid Chromatography (HPLC), to separate and quantify this impurity relative to the active pharmaceutical ingredient (API). biomedres.us Acceptance criteria, or limits, are defined within the monograph, and any batch of Terbutaline Sulphate must comply with these limits to be considered of pharmacopoeial quality. Reference standards for this compound are made available by the European Directorate for the Quality of Medicines & HealthCare (EDQM) to ensure accurate identification and quantification during testing. edqm.eu

United States Pharmacopeia (USP): In the United States Pharmacopeia, the monograph for Terbutaline Sulfate (B86663) specifies tests for related compounds. pharmacopeia.cn this compound is known in the USP as "Terbutaline Related Compound A". synzeal.compharmacopeia.cn The USP monograph provides detailed chromatographic methods to ensure the separation and detection of this and other impurities. pharmacopeia.cnpharmacopeia.cn The monograph sets a specific acceptance criterion for the total of all impurities, which must not exceed 1.0%. pharmacopeia.cn Like the Ph. Eur., the USP provides characterized Reference Standards (RS) for Terbutaline Related Compound A to be used as a comparator in analytical procedures, ensuring the accuracy and consistency of the test results. pharmacopeia.cnpharmacopeia.cn

The table below summarizes the nomenclature for this compound in these major pharmacopoeias.

| Pharmacopoeia | Official Name for Impurity B |

| European Pharmacopoeia (Ph. Eur.) | This compound |

| United States Pharmacopeia (USP) | Terbutaline Related Compound A |

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities

The International Conference on Harmonisation (ICH) provides globally recognized guidelines on the technical requirements for pharmaceutical product registration. These guidelines are crucial for ensuring the safety and quality of drug substances and products by controlling impurities. registech.comoceanicpharmachem.com

ICH Q3A/B - Impurities in New Drug Substances and New Drug Products: These guidelines establish a framework for the reporting, identification, and qualification of impurities. europa.euich.orgfda.govich.org For this compound, these guidelines dictate the thresholds at which it must be reported (Reporting Threshold), identified (Identification Threshold), and qualified (Qualification Threshold). ich.orgslideshare.net Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org If Impurity B were to exceed its qualification threshold, extensive safety data would be required. ich.orgikev.org

ICH M7 - Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline provides a framework for identifying, categorizing, qualifying, and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.euraps.orgich.orgich.org this compound, like all impurities, must be assessed for its mutagenic potential. ich.orgresearchgate.net This assessment often begins with a computational toxicology analysis to identify any structural alerts for mutagenicity. researchgate.net Depending on the outcome and the level of the impurity, further testing, such as a bacterial reverse mutation (Ames) test, may be required. researchgate.net If found to be mutagenic, stringent controls are implemented to limit patient exposure to a level associated with negligible risk. europa.euraps.org

ICH Q1A - Stability Testing of New Drug Substances and Products: Stability studies are essential to understand how the quality of a drug substance or product varies over time under the influence of environmental factors such as temperature and humidity. These studies are critical for identifying degradation products that may form during storage. registech.comich.org The formation and potential increase of this compound would be monitored throughout stability testing to establish a shelf-life and appropriate storage conditions for the drug. registech.com

ICH Q2(R1) - Validation of Analytical Procedures: This guideline requires that the analytical methods used to quantify impurities like this compound are validated. mca.gm Validation ensures that the method is suitable for its intended purpose, providing confidence in the accuracy, precision, and reliability of the impurity data generated. globalpharmatek.com

The following table outlines the key ICH guidelines and their relevance to the control of this compound.

| ICH Guideline | Focus | Relevance to this compound |

| Q3A/B | Reporting, Identification, and Qualification of Impurities | Defines the concentration thresholds at which Impurity B must be reported, its chemical structure identified, and its safety profile established. europa.euich.org |

| M7 | Assessment and Control of Mutagenic Impurities | Provides a framework to assess the mutagenic potential of Impurity B and, if necessary, to control it at a level that poses a negligible carcinogenic risk. europa.euich.org |

| Q1A | Stability Testing | Requires monitoring of Impurity B levels under various storage conditions to understand its formation as a potential degradation product and to define the drug's shelf life. ich.org |

| Q2(R1) | Validation of Analytical Procedures | Mandates that the analytical methods used for detecting and quantifying Impurity B are proven to be accurate, precise, specific, and reliable. mca.gm |

Significance of Impurity B in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) Submissions

The control of impurities is a central component of both New Drug Applications (NDAs) for innovator products and Abbreviated New Drug Applications (ANDAs) for generic products.

In an NDA submission , the manufacturer must provide a comprehensive impurity profile of the new drug substance. registech.com This includes summarizing the actual and potential impurities that arise during synthesis, purification, and storage, such as this compound. ich.orgmca.gm The levels of Impurity B in the batches used for clinical and safety studies are considered "qualified" levels. ich.org The specification for the commercial product will set acceptance criteria for Impurity B that are justified by these safety studies. ich.org

For an ANDA submission , the goal is to demonstrate that the generic drug product is pharmaceutically equivalent and bioequivalent to the innovator product, also known as the Reference Listed Drug (RLD). A critical part of this is comparing the impurity profile of the generic product against that of the RLD. scribd.com The ANDA must show that the levels of impurities, including this compound, are the same or lower than in the RLD. pharmtech.com If the generic manufacturing process results in a new impurity or a higher level of an existing impurity like Impurity B (compared to the RLD), the applicant must provide a justification for this difference. regulations.gov This justification often involves characterizing the impurity and providing data to demonstrate that it does not affect the safety or efficacy of the drug product. regulations.gov Failure to adequately justify impurity limits can result in the refusal of an ANDA. pharmtech.comfda.gov

Role of Impurity B in Pharmaceutical Quality Control and Quality Assurance Systems

This compound plays a significant role within a pharmaceutical manufacturer's Quality Control (QC) and Quality Assurance (QA) systems, which are designed to ensure that every batch of medicine produced is safe, effective, and of high quality. globalpharmatek.comsynthinkchemicals.com

Quality Control (QC): The QC department is responsible for the routine testing of raw materials, in-process materials, and the final drug substance and product. wisdomlib.org this compound is a critical quality attribute (CQA) that is monitored as part of the release testing for Terbutaline API and its finished dosage forms. scribd.com Validated analytical methods, such as HPLC, are used to accurately quantify the level of Impurity B in each batch. aquigenbio.compharmaguru.co The results are compared against the established specifications, which are derived from pharmacopoeial requirements, ICH guidelines, and data from the drug development process. A batch is only released for distribution if the level of Impurity B is within the approved acceptance criteria. grace.com

Quality Assurance (QA): The QA system is a broader concept that covers all aspects that could individually or collectively influence the quality of a product. For this compound, the QA system ensures:

Process Understanding and Control: The manufacturing process is designed and controlled to minimize the formation of Impurity B. registech.comgrace.com

Change Management: Any changes to the manufacturing process, raw materials, or equipment are rigorously evaluated through a change control system to assess their potential impact on the impurity profile, including the levels of Impurity B.

Stability Monitoring: An ongoing stability program monitors production batches throughout their shelf life to ensure that Impurity B does not increase beyond its specification limit under recommended storage conditions. globalpharmatek.com

Regulatory Compliance: The QA system guarantees that all activities related to the control of Impurity B are performed in compliance with Good Manufacturing Practices (GMP) and the commitments made in regulatory filings like NDAs and ANDAs. mca.gm

In essence, the diligent monitoring and control of this compound within a robust QC/QA framework is fundamental to ensuring the consistent quality and safety of the final pharmaceutical product. synthinkchemicals.comwisdomlib.org

Future Research Trajectories and Methodological Innovations

Refinement of Degradation Pathway Modeling and Prediction for Impurity B

Understanding the formation of Terbutaline (B1683087) Impurity B is fundamental to controlling its presence in the final drug substance. In silico tools are increasingly being utilized to predict the degradation pathways of active pharmaceutical ingredients (APIs). pharmtech.com Software such as Zeneth employs a knowledge-based system to forecast potential degradation products under various stress conditions, including changes in pH, temperature, and exposure to oxidative agents.

Future refinements in this area will focus on developing more sophisticated models that incorporate quantum chemistry calculations to provide deeper mechanistic insights into the formation of Impurity B. By integrating ab initio modeling and Density Functional Theory (DFT), researchers can better predict susceptible molecular sites and potential reaction intermediates under specific stress conditions. pharmaguideline.com This approach helps to rationalize observed degradation behaviors and supports the identification of impurities that may not be fully characterized by experimental methods alone. pharmaguideline.com

Enhancing these predictive models requires the continual expansion of the underlying knowledge base with experimental data. pharmtech.com By comparing the predicted degradation profiles with results from forced degradation studies, the accuracy of in silico tools can be significantly improved. neopharmlabs.com This iterative process of prediction and experimental verification will lead to more robust models capable of accurately forecasting the likelihood of Terbutaline Impurity B formation under a wide array of manufacturing and storage conditions.

| Modeling Aspect | Refinement Strategy | Expected Outcome |

|---|---|---|

| Mechanistic Understanding | Integration of quantum chemistry calculations (e.g., DFT). pharmaguideline.com | Improved prediction of reaction intermediates and transition states. |

| Predictive Accuracy | Expansion of knowledge base with empirical data from forced degradation studies. neopharmlabs.com | Higher correlation between predicted and observed degradation products. |

| Kinetic Modeling | Incorporation of reaction kinetics based on experimental data. pharmacompass.com | Prediction of impurity formation rates under varying conditions. |

Development of Novel Analytical Methodologies for Trace-Level Impurity Quantification

The accurate quantification of impurities at trace levels is essential for ensuring compliance with regulatory limits. Current methods for the analysis of terbutaline and its degradation products often utilize High-Performance Liquid Chromatography (HPLC). patsnap.comresearchgate.net However, the drive for greater sensitivity and selectivity necessitates the development of more advanced analytical techniques.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with hybrid triple quadrupole time-of-flight mass spectrometry (Q-TOF-MS/MS) represents a significant advancement for the identification and characterization of impurities. researchgate.net This method offers rapid analysis and high resolution, enabling the detection of impurities at very low concentrations. researchgate.net Future research will likely focus on optimizing these methods to achieve even lower limits of detection (LOD) and limits of quantitation (LOQ) for this compound. patsnap.com

Method development will also concentrate on enhancing the robustness and transferability of these analytical procedures to ensure consistent performance across different laboratories and manufacturing sites. The application of Quality by Design (QbD) principles to analytical method development can help in creating more reliable and efficient methods for impurity profiling.

| Technique | Advantages | Future Development Focus |

|---|---|---|

| HPLC | Widely available and validated for terbutaline analysis. patsnap.com | Improvement of column chemistries for better resolution. |

| UHPLC-Q-TOF-MS/MS | High sensitivity, high resolution, and rapid analysis. researchgate.netresearchgate.net | Lowering LOD/LOQ for trace impurities. |

| Supercritical Fluid Chromatography (SFC) | Faster separations and reduced solvent usage. pharmtech.com | Application to routine quality control analysis of polar impurities. |

Exploration of Advanced Impurity Removal Technologies

The removal of impurities from the API is a critical step in the manufacturing process. Traditional methods such as crystallization and filtration are commonly employed. pharmaguideline.compharmtech.com However, for structurally similar impurities like Impurity B, these methods may not always provide the required level of purity.

Advanced purification techniques are being explored to enhance impurity rejection. Preparative liquid chromatography is a powerful tool for isolating and purifying individual components from complex mixtures in larger quantities than analytical chromatography. Supercritical Fluid Chromatography (SFC) is gaining traction as an efficient purification technique due to its speed and reduced environmental impact from solvent use. pharmtech.com

Continuous manufacturing processes, including continuous crystallization, offer improved control over crystal size distribution and purity. researchgate.net These methods can be optimized to kinetically purge specific impurities, offering a significant advantage over traditional batch crystallization. researchgate.net Further research into these advanced separation and purification technologies will be crucial for developing more efficient and effective strategies for removing this compound.

| Technology | Principle of Operation | Application for Impurity B Removal |

|---|---|---|

| Preparative HPLC | Chromatographic separation on a larger scale to isolate and collect pure fractions. | Isolation of Impurity B for characterization and removal from the API stream. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for rapid and efficient separation. pharmtech.com | Provides a "greener" alternative to normal-phase HPLC for purification. |

| Continuous Crystallization | Continuous process that allows for kinetic rejection of impurities. researchgate.net | Enhanced removal of structurally similar impurities like Impurity B. |

Predictive Computational Chemistry for Impurity Identification and Control

Computational chemistry is poised to revolutionize how pharmaceutical impurities are identified and controlled. acs.org By combining machine learning algorithms with computational chemistry methods, it is possible to predict the formation of potential impurities and their toxicological profiles early in the drug development process. moravek.compharmafocusasia.com

These predictive models can analyze vast datasets to identify structural alerts and reactive moieties within the terbutaline molecule that could lead to the formation of Impurity B. nih.gov This allows for a proactive approach to impurity control, where manufacturing processes can be designed to minimize the formation of specific impurities.

Furthermore, computational tools can assist in the structural elucidation of unknown impurities detected during stability studies. By predicting the likely degradation products, these tools can guide analytical chemists in their characterization efforts, saving significant time and resources. The integration of these predictive technologies into the pharmaceutical development workflow will enable a more robust and scientifically-driven approach to impurity control.

Q & A

Basic: What are the standard analytical methods for detecting and quantifying Terbutaline Impurity B in pharmaceutical formulations?

Answer:

The primary methods include High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , and Photodiode Array (PDA) detection . These techniques are validated for specificity, accuracy, and linearity per ICH Q2(R2) guidelines, which require spiking studies to confirm discrimination between the analyte and impurities . For example, HPLC-UV is widely used due to its cost-effectiveness for routine analysis, while LC-MS/MS provides higher sensitivity for trace-level impurities (<0.1% of the API) .

Advanced: How can researchers validate the specificity and sensitivity of analytical methods for this compound?

Answer:

Method validation involves:

- Specificity : Stressing the API under thermal, photolytic, or hydrolytic conditions to generate degradation products, followed by chromatographic resolution of this compound from other components .

- Sensitivity : Determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) via serial dilution studies. For instance, LOQ should be ≤0.1% of the API concentration, as per ICH Q3A .

- Accuracy : Recovery studies (spiking known impurity concentrations into placebo matrices) with acceptable recovery ranges of 90–110% .

Advanced: What strategies are recommended for structural elucidation of unknown impurities related to this compound?

Answer:

Advanced workflows include:

- Isolation : Preparative HPLC or column chromatography to isolate impurities from bulk samples .

- Spectroscopic Analysis :

- Comparative Studies : Match spectral data with synthetic reference standards or databases (e.g., USP or EDQM monographs) .

Basic: What are the regulatory considerations for setting acceptance criteria for this compound according to ICH guidelines?

Answer:

ICH Q3A and Q3B recommend:

- Identification Threshold : ≥0.1% of the API (for daily intake ≤2 g/day).

- Qualification Threshold : ≥0.15%, requiring toxicological data .

- Toxic Impurities : Individual limits based on Permitted Daily Exposure (PDE) , with analytical methods validated for specificity (e.g., comparison to reference standards) . FDA guidelines also emphasize process capability data and clinical relevance when setting specifications .

Advanced: How should stability studies be designed to assess the degradation pathways of this compound under various stress conditions?

Answer:

Forced Degradation Studies are critical:

- Conditions : Acid/Base Hydrolysis (0.1–1M HCl/NaOH), Oxidation (H₂O₂), Thermal Stress (40–80°C), and Photolysis (ICH Q1B) .

- Analytical Monitoring : Use stability-indicating methods (e.g., HPLC-PDA) to track impurity formation over time. Relative Response Factors (RRFs) may be applied for quantitation if impurity UV profiles differ from the API .

- Kinetic Modeling : Determine degradation rates (e.g., Arrhenius equation) to predict shelf-life .

Advanced: What approaches are used to differentiate between process-related and degradation-related impurities in Terbutaline formulations?

Answer:

- Synthetic Pathway Analysis : Map potential impurities from starting materials, intermediates, or side reactions (e.g., over-alkylation in synthesis) .

- Forced Degradation : Compare impurity profiles of stressed samples (degradants) vs. unstressed batches (process impurities) .

- Batch Tracking : Analyze multiple production batches to identify consistent process-related impurities .

Advanced: How can genotoxic potential be assessed for this compound, and what analytical techniques are suitable for its quantification at trace levels?

Answer:

- In Silico Screening : Tools like Derek Nexus or Sarah to predict mutagenicity based on structural alerts .

- In Vitro Assays : Ames test (bacterial reverse mutation) for confirmation .

- Analytical Quantification : LC-MS/MS with a LOQ ≤1 ppm, validated per ICH M7 guidelines. Isotope dilution techniques enhance accuracy for trace-level genotoxic impurities .

Basic: What are the challenges in establishing a reference standard for this compound, and how can they be addressed?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.